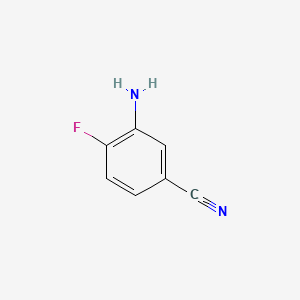

3-Amino-4-fluorobenzonitrile

Descripción general

Descripción

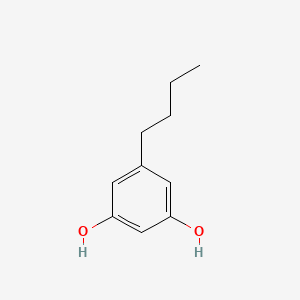

3-Amino-4-fluorobenzonitrile is a compound that belongs to the class of organic compounds known as benzonitriles, which are characterized by a benzene ring attached to a nitrile group. The presence of an amino group and a fluorine atom on the benzene ring can significantly alter the chemical and physical properties of the molecule, making it an interesting subject for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related fluorinated aminonitrile compounds has been reported using a 'green protocol' that emphasizes environmentally friendly methods. For instance, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was synthesized and characterized through elemental, spectral, and X-ray crystallographic analyses . Although this compound is not 3-amino-4-fluorobenzonitrile, the methods used for its synthesis could potentially be adapted for the synthesis of 3-amino-4-fluorobenzonitrile.

Molecular Structure Analysis

The molecular structure of related aminobenzonitriles has been studied using various techniques. For example, the amino N atom in 4-aminobenzonitrile has been found to have a pyramidal character, which influences the molecule's reactivity and interactions . Theoretical calculations, such as DFT, can be used to predict the equilibrium geometry and analyze the vibrational and NMR spectra of such compounds .

Chemical Reactions Analysis

The reactivity of aminobenzonitriles can be explored through various chemical reactions. For instance, 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines have been synthesized from 2-fluorobenzonitrile derivatives using a fluorous synthetic route, which involves cyclization reactions . Additionally, substituted 3-aminoindazoles have been synthesized from 2-bromobenzonitriles, demonstrating the versatility of benzonitrile derivatives in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the presence of an amino group can make the molecule a potential ligand for metal ions, while the nitrile group can participate in various organic reactions. The fluorine atom can affect the molecule's acidity, basicity, and overall reactivity. Laser-induced fluorescence studies on jet-cooled 4-aminobenzonitrile have provided insights into the molecule's spectroscopic characteristics, which are essential for understanding its physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Application in Synthesis : 3-Amino-4-fluorobenzonitrile is used in the synthesis of various chemical compounds. For instance, it is utilized in the microwave-assisted synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, employing a fluorous synthetic route (Ang et al., 2013).

- Structural and Energetic Analysis : Studies have been conducted to understand the structural and electronic properties of monofluorobenzonitriles, including 3-fluorobenzonitrile. This includes analyzing their enthalpies of formation, basicities, and electronic effects (Ribeiro da Silva et al., 2012).

Catalysis and Chemical Reactions

- Catalysis : In a study, a monomeric tungstate acted as an efficient catalyst for the chemical fixation of CO2 with 2-aminobenzonitriles, demonstrating high yields and applicability to a g-scale reaction of 2-amino-5-fluorobenzonitrile (Kimura et al., 2012).

- Reaction with Alkenes and Alkynes : Radiofluorinated 4-fluorobenzonitrile oxide rapidly reacts with different alkenes and alkynes, suitable for preparing low-molecular-weight radiopharmaceuticals (Zlatopolskiy et al., 2012).

Solar Energy and Material Sciences

- Improving Solar Cell Efficiency : In a study, 4-amino-2-(trifluoromethyl)benzonitrile was used as an additive in polymer solar cells, leading to increased power conversion efficiency due to enhanced short circuit current and fill factor (Jeong et al., 2011).

Biological and Pharmaceutical Research

- Biological Evaluation of Cr(III) Complex : A study explored the synthesis, characterization, and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile, showing potential activity against certain bacteria and fungi (Govindharaju et al., 2019).

- Synthesis of Antitumor Compounds : Research has been conducted on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with potential antitumor activity, starting from 2,6-difluorobenzonitrile (Hao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMZMZOMQYFFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570481 | |

| Record name | 3-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-fluorobenzonitrile | |

CAS RN |

859855-53-1 | |

| Record name | 3-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.